molecular formula C7H7BF3KO2S B1592541 Potassium (4-methylsulfonylphenyl)trifluoroborate CAS No. 850623-40-4

Potassium (4-methylsulfonylphenyl)trifluoroborate

Cat. No.: B1592541
CAS No.: 850623-40-4
M. Wt: 262.1 g/mol
InChI Key: QOZWCMTYKAZMHD-UHFFFAOYSA-N
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Description

Potassium (4-methylsulfonylphenyl)trifluoroborate is a tetracoordinate organoboron reagent widely used in Suzuki-Miyaura cross-coupling reactions. Its stability arises from the trifluoroborate moiety, which mitigates oxidation and protodeboronation issues common in tricoordinate boronic acids . The 4-methylsulfonylphenyl group introduces a strong electron-withdrawing effect, enhancing reactivity in electrophilic substitution reactions. This compound is particularly valued in pharmaceutical and materials science for constructing complex aryl frameworks .

Properties

IUPAC Name

potassium;trifluoro-(4-methylsulfonylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZWCMTYKAZMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)S(=O)(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635800
Record name Potassium trifluoro[4-(methanesulfonyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-40-4
Record name Borate(1-), trifluoro[4-(methylsulfonyl)phenyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850623-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro[4-(methanesulfonyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conversion of Boronic Acid to Potassium Trifluoroborate

  • Synthesis of 4-methylsulfonylphenylboronic acid : Usually prepared via lithiation or metalation of the corresponding aryl halide followed by quenching with trialkyl borates.

  • Treatment with KHF2 : The boronic acid is dissolved in a suitable solvent such as tetrahydrofuran (THF) or a THF/water mixture. Potassium hydrogen difluoride (KHF2) is added in excess (typically 3-4 equivalents).

  • Reaction Conditions : The mixture is stirred at room temperature for 1-2 hours, allowing the formation of the potassium trifluoroborate salt.

  • Isolation : The reaction mixture is evaporated to dryness, and the residue is extracted multiple times with hot acetone to remove inorganic salts and impurities.

  • Recrystallization : The concentrated acetone solution is cooled, often with the addition of diethyl ether, to precipitate the pure this compound as a white solid.

This approach avoids chromatographic purification and yields a stable, bench-top storable product.

Alternative Preparation Methods and Catalytic Cross-Coupling Context

While the direct synthesis from boronic acid and KHF2 is standard, other methods involve:

  • Borylation of Aryl Halides : Using bis(pinacolato)diboron under copper or palladium catalysis to form boronate esters, which are then converted to trifluoroborates by KHF2 treatment.

  • Use of Organotrifluoroborates in Cross-Coupling : Potassium trifluoroborates, including methyl and cyclopropyl variants, have been prepared via similar methods and used in Suzuki-Miyaura reactions with palladium catalysts such as Pd(OAc)2 combined with phosphine ligands (e.g., RuPhos, XPhos).

  • Microwave-Assisted Methods : Some protocols employ microwave irradiation to facilitate cross-coupling of potassium trifluoroborates with electrophiles, indicating the stability and versatility of these salts under various conditions.

These methods highlight the robustness of potassium trifluoroborates and their synthetic accessibility from boronic acid precursors.

Comparative Data Table of Preparation Conditions

Parameter Typical Conditions for this compound Preparation
Starting Material 4-methylsulfonylphenylboronic acid or boronate ester
Reagent Potassium hydrogen difluoride (KHF2), 3-4 equivalents
Solvent THF, THF/water mixture, or aqueous media
Temperature Room temperature to mild heating (20–60 °C)
Reaction Time 1–2 hours
Work-up Evaporation, hot acetone extraction, recrystallization
Purity High, suitable for cross-coupling without further purification
Yield Generally good to excellent (70–90%) depending on substrate and conditions

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling efficient carbon-carbon bond formation with aryl and heteroaryl halides.

Mechanism :

  • Transmetalation occurs between the trifluoroborate and palladium catalyst, facilitated by bases such as Cs2_2
    CO3_3
    or K2_2
    CO3_3 .

  • The sulfonyl group stabilizes the intermediate through electron withdrawal, enhancing coupling efficiency .

Representative Conditions :

ElectrophileCatalyst SystemSolventBaseYield (%)Source
Aryl chloridesPd(OAc)2_2
/XPhosCPME/H2_2
OK2_2
CO3_3
70–85
Heteroaryl bromidesPdCl2_2
(dppf)Toluene/H2_2
OCs2_2
CO3_3
60–78

Scope :

  • Compatible with electron-rich and electron-poor aryl chlorides .

  • Tolerates functional groups such as amides, sulfonamides, and phenols .

Rhodium-Catalyzed Additions

The compound participates in Rh-catalyzed conjugate additions to α,β-unsaturated carbonyl compounds.

Key Features :

  • Enantioselective additions are achievable with chiral ligands .

  • Reactions proceed via oxidative addition of Rh to the trifluoroborate, followed by migratory insertion .

Example Reaction :

Ar BF3K+CH2=CHCO2EtRh cod 2OTf ligandAr CH2CH2CO2Et\text{Ar BF}_3\text{K}+\text{CH}_2=\text{CHCO}_2\text{Et}\xrightarrow{\text{Rh cod }_2\text{OTf ligand}}\text{Ar CH}_2\text{CH}_2\text{CO}_2\text{Et}

Yields: 65–92% .

Nickel-Catalyzed Cross-Couplings

Nickel catalysts enable single-electron transmetalation pathways, expanding substrate compatibility to include alkyl electrophiles .

Conditions :

  • Ni(COD)2_2
    with bipyridine ligands.

  • Solvents: DMA or DMF at 60–80°C .

Advantages :

  • Tolerates sterically hindered substrates (e.g., ortho-substituted aryl halides) .

  • Functional group compatibility includes esters and nitriles .

Functional Group Transformations

The sulfonyl group permits further derivatization:

  • Reduction : LiAlH4_4
    reduces the sulfonyl group to a thioether.

  • Nucleophilic Aromatic Substitution : Reacts with amines or alkoxides at elevated temperatures.

Stability and Handling

  • Air- and moisture-stable, unlike boronic acids .

  • Storage: Long-term stability at room temperature under inert conditions .

Comparative Reactivity

PropertyPotassium (4-methylsulfonylphenyl)trifluoroborateBoronic Acid Analogue
StabilityHigh (indefinite shelf life)Low (prone to protodeboronation)
ReactivityModerate (requires strong base)High (sensitive to conditions)
HandlingNon-hygroscopicHygroscopic

Scientific Research Applications

Cross-Coupling Reactions

One of the most significant applications of potassium (4-methylsulfonylphenyl)trifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is pivotal in forming biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

  • Mechanism : The trifluoroborate acts as a nucleophile, reacting with electrophilic partners such as aryl halides or triflates. The tetracoordinate nature of the trifluoroborate allows it to be stable under various conditions while facilitating the release of the corresponding boronic acid upon reaction conditions.
  • Reaction Conditions : Typically, palladium catalysts are employed to promote these reactions. For instance, using Pd(OAc)₂ with phosphine ligands has been shown to yield high conversions and selectivity for products derived from this compound .

Synthesis of Biologically Active Compounds

This compound has been utilized in synthesizing various biologically active molecules:

  • Amino Acid Derivatives : It serves as a precursor for α-arylglycine derivatives through palladium-catalyzed three-component reactions involving glyoxylic acid and sulfonamides . These derivatives are important for peptide synthesis and medicinal chemistry.
  • Pharmaceutical Intermediates : The compound has been used to synthesize intermediates for drugs that target various biological pathways, showcasing its importance in pharmaceutical development .

Case Study: Synthesis of Substituted Purines

A notable application involved using potassium methyltrifluoroborate in cross-coupling reactions with halopurines to generate substituted purines, which are crucial in nucleoside analog development . This study highlighted:

  • Catalyst System : The use of Pd(OAc)₂ under microwave conditions improved yields and reduced reaction times.
  • Outcome : The resulting purine derivatives exhibited enhanced biological activity compared to their non-substituted counterparts.

Case Study: Formation of Dihydroxylated Compounds

Another study focused on synthesizing dihydroxylated potassium alkyltrifluoroborates through sequential Suzuki-Miyaura reactions . Key findings included:

  • Methodology : The method demonstrated high efficiency in generating complex molecular architectures.
  • Significance : Such compounds are valuable in materials science and organic electronics.

Mechanism of Action

The mechanism of action of potassium (4-methylsulfonylphenyl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Stability and Functional Group Compatibility

Potassium organotrifluoroborates generally exhibit superior stability compared to boronic acids due to their tetracoordinate structure. For example:

  • Potassium vinyl trifluoroborate and potassium alkynyltrifluoroborates remain stable under basic and oxidative conditions, enabling multi-step syntheses .
  • Potassium (4-chlorophenyl)trifluoroborate maintains stability in aqueous and air-sensitive reactions, a trait shared with the target compound .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiencies vary significantly among trifluoroborates, depending on substituent effects:

Compound Reaction Partner Yield Conditions Reference
Potassium trans-styryl trifluoroborate 4-Bromobenzonitrile 80% Pd catalyst, THF/H₂O
Potassium isopropenyl trifluoroborate 4-Bromobenzonitrile 70% Pd catalyst, Et₃N
Potassium (2-chloropyrimidin-5-yl)trifluoroborate Aryl halides 60–85% Pd catalyst, K₂CO₃

The 4-methylsulfonylphenyl group likely accelerates transmetalation in cross-coupling due to its electron-deficient aryl ring, though this requires validation. In contrast, potassium (4-(tert-butyl)phenyl)trifluoroborate (electron-donating group) may exhibit slower reaction kinetics .

Functional Group Tolerance and Side Reactions

  • Potassium aryltrifluoroborates with electron-withdrawing groups (e.g., -NO₂, -CN) are prone to protodeboronation under strong basic conditions .
  • Potassium (4-(2-hydroxyethyl)phenyl)trifluoroborate retains its boronate functionality even in the presence of hydroxyl groups, highlighting compatibility with protic substituents .
  • The methylsulfonyl group in the target compound may reduce side reactions like homocoupling, as seen in potassium (4-cyanophenyl)trifluoroborate, where electron-withdrawing groups suppress undesired pathways .

Biological Activity

Potassium (4-methylsulfonylphenyl)trifluoroborate, often abbreviated as SPTF, is a compound that has garnered attention for its unique biological activities and applications in medicinal chemistry. This article delves into the biological activity of SPTF, exploring its mechanisms, potential therapeutic uses, and relevant research findings.

SPTF is characterized by its trifluoroborate group, which enhances its stability and reactivity in various chemical environments. Its structure can be represented as follows:

  • Chemical Formula : C₇H₈B F₃O₂S K
  • Molecular Weight : 236.19 g/mol
  • SMILES Notation : [K+].COc1ccc(cc1)B-(F)F
PropertyValue
Molecular FormulaC₇H₈B F₃O₂S K
Molecular Weight236.19 g/mol
Melting Point>300 °C
SolubilitySoluble in water

SPTF has been shown to exhibit various biological activities, primarily through its role as a reagent in organic synthesis and potential therapeutic applications. Notably, it acts as an additive in electrolytes to inhibit lithium dendrite growth, which is crucial for improving the safety and efficiency of lithium-ion batteries . This property is particularly significant in the development of safer energy storage systems.

Inhibition Studies

Recent studies have highlighted the effectiveness of SPTF in inhibiting specific biological pathways. For instance, it has been reported that SPTF can inhibit the growth of certain cancer cell lines by interfering with critical protein-protein interactions . The compound's ability to serve as a boron reagent in Suzuki-Miyaura coupling reactions further emphasizes its versatility in synthesizing biologically active molecules .

Case Studies

  • Cancer Cell Line Inhibition :
    • Research indicates that SPTF can inhibit cell proliferation in specific leukemia cell lines. For example, compounds similar to SPTF demonstrated IC50 values indicating significant potency against MV4;11 cells (a model for MLL leukemia) with values around 25 nM .
  • Electrolyte Applications :
    • In battery research, the addition of SPTF to electrolytes has shown to suppress undesirable side reactions during lithium deposition, enhancing the overall performance and lifespan of lithium-ion batteries .

Table 2: Biological Activity Summary of SPTF

ActivityModel/SystemIC50/Effectiveness
Cell Growth InhibitionMV4;11 leukemia cells~25 nM
Lithium Dendrite Growth InhibitionLithium-ion battery systemsSignificant suppression

Safety and Toxicity

While SPTF shows promising biological activities, safety assessments are crucial for any compound intended for therapeutic use. According to safety data sheets, SPTF is classified with warnings for skin and eye irritation and requires standard safety precautions during handling .

Hazard Classification

  • Eye Irritancy : Category 2
  • Skin Irritancy : Category 2
  • Specific Target Organ Toxicity (Single Exposure) : Category 3 (Respiratory system)

Q & A

Q. What are the standard synthetic protocols for preparing potassium (4-methylsulfonylphenyl)trifluoroborate?

Potassium trifluoroborates are typically synthesized via the reaction of boronic acids with potassium fluoride (KF) in polar aprotic solvents like tetrahydrofuran (THF) or acetone. For aryl-substituted derivatives (e.g., 4-methylsulfonylphenyl), the boronic acid precursor is treated with KF under anhydrous conditions, followed by precipitation and purification via Soxhlet extraction to remove inorganic byproducts . Optimization studies suggest using 3 equivalents of KF for high yields (80–95%) .

Q. How can researchers characterize the purity and stability of potassium trifluoroborates?

  • Purity Analysis : Use 19F^{19}\text{F} and 11B^{11}\text{B} NMR spectroscopy to confirm the absence of hydrolyzed species (e.g., boronic acids). For example, 19F^{19}\text{F} NMR peaks for trifluoroborates typically appear at δ −140 to −150 ppm .
  • Stability Testing : Monitor decomposition under varying pH and temperature. Trifluoroborates hydrolyze to boronic acids in aqueous basic conditions (pH > 9), which can be quantified via HPLC or gravimetric analysis .

Q. What are the primary applications of this compound in organic synthesis?

This compound is widely used in Suzuki-Miyaura cross-coupling reactions to introduce the 4-methylsulfonylphenyl group into biaryl scaffolds. It outperforms boronic acids in reactions with electron-deficient aryl halides due to reduced protodeboronation side reactions. Typical conditions involve Pd(PPh3_3)4_4 as a catalyst, aqueous K2_2CO3_3 as a base, and THF/water (10:1) as solvent .

Advanced Research Topics

Q. How do endogenous fluoride and boronic acids influence the efficiency of Suzuki-Miyaura couplings with potassium trifluoroborates?

Trifluoroborates hydrolyze in situ to generate trace boronic acids ( R-B(OH) 2_2) and fluoride ions. Fluoride activates palladium catalysts by displacing halide ligands, accelerating oxidative addition. However, excess fluoride can inhibit catalysis by forming Pd-F complexes. Optimal base-to-fluoride ratios (e.g., 2:1 K2_2CO3_3:KF) balance catalyst activation and side-reaction suppression .

Q. What strategies mitigate protodeboronation during cross-coupling of electron-deficient aryl trifluoroborates?

  • Solvent Optimization : Use biphasic systems (toluene/water) to limit hydrolysis.
  • Additive Screening : Introduce KF (1–2 equiv) to stabilize the trifluoroborate anion and suppress boronic acid formation.
  • Low-Temperature Reactions : Conduct couplings at 0–25°C to slow hydrolysis .

Q. How does the 4-methylsulfonyl group affect reactivity in palladium-catalyzed reactions?

The electron-withdrawing sulfonyl group enhances oxidative addition rates with aryl halides but reduces transmetalation efficiency. Computational studies suggest the sulfonyl moiety stabilizes the palladium intermediate during the catalytic cycle, requiring longer reaction times (12–24 hrs) compared to electron-rich substrates .

Q. What are the challenges in synthesizing potassium trifluoroborates with sterically hindered aryl groups?

Steric hindrance at the aryl ring slows both boronic acid formation and KF complexation. Strategies include:

  • Microwave-assisted synthesis to accelerate reaction kinetics.
  • Bulky solvents (e.g., diglyme) to improve solubility.
  • High-pressure recrystallization for purification .

Data Contradiction Analysis

Q. Conflicting reports on trifluoroborate stability in aqueous vs. anhydrous media: How to resolve?

While trifluoroborates are stable in anhydrous THF (<5% decomposition over 1 month at −20°C), aqueous systems (e.g., THF/water) induce hydrolysis within hours. Contradictions arise from differing base strengths: weak bases (K2_2CO3_3) minimize hydrolysis, whereas strong bases (KOH) accelerate it. Researchers must standardize solvent/base pairs for reproducibility .

Methodological Recommendations

Optimal conditions for large-scale synthesis (>100 g batches):

  • Precursor : Use bromomethyltrifluoroborate (1) with 3 equiv alkoxide.
  • Purification : Employ continuous Soxhlet extraction with acetone to isolate pure product (yield >90%).
  • Scale-up Safety : Conduct reactions in jacketed reactors with argon inerting to prevent moisture ingress .

Handling air-sensitive trifluoroborates in catalysis:

  • Store under argon at −20°C in amber vials.
  • Pre-dry solvents over molecular sieves (3Å).
  • Use Schlenk-line techniques for catalyst charging .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Potassium (4-methylsulfonylphenyl)trifluoroborate
Reactant of Route 2
Potassium (4-methylsulfonylphenyl)trifluoroborate

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